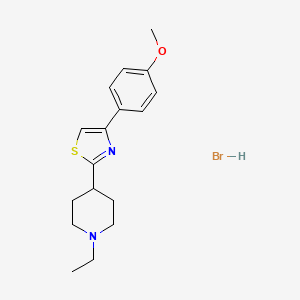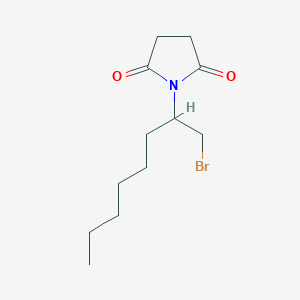![molecular formula C17H11N5O2 B14378869 3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one CAS No. 88330-72-7](/img/structure/B14378869.png)
3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazino-phthalazinone core, which is known for its stability and reactivity, making it a valuable candidate for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine-3-carboxaldehyde under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mecanismo De Acción
The mechanism of action of 3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole derivatives: Known for their antifungal and antibacterial properties.
Phthalazinone derivatives: Used in the development of pharmaceuticals and agrochemicals.
Pyridine derivatives: Widely studied for their biological activities and industrial applications.
Uniqueness
3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one stands out due to its unique combination of a triazino-phthalazinone core with a pyridine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse research applications.
Propiedades
Número CAS |
88330-72-7 |
|---|---|
Fórmula molecular |
C17H11N5O2 |
Peso molecular |
317.30 g/mol |
Nombre IUPAC |
3-(2-oxo-2-pyridin-3-ylethyl)-[1,2,4]triazino[3,4-a]phthalazin-4-one |
InChI |
InChI=1S/C17H11N5O2/c23-15(12-5-3-7-18-9-12)8-14-17(24)22-16(21-20-14)13-6-2-1-4-11(13)10-19-22/h1-7,9-10H,8H2 |
Clave InChI |
AWDLZRWQBQKQQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=NN3C2=NN=C(C3=O)CC(=O)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate](/img/structure/B14378817.png)

![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)
![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)


methanone](/img/structure/B14378853.png)



